molecular formula C6H5N3O3 B13683384 4-Amino-5-nitronicotinaldehyde

4-Amino-5-nitronicotinaldehyde

Cat. No.: B13683384
M. Wt: 167.12 g/mol
InChI Key: XUOWSMVAAKJHMA-UHFFFAOYSA-N
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Description

4-Amino-5-nitronicotinaldehyde is an organic compound with the molecular formula C6H5N3O3 It is a derivative of nicotinaldehyde, characterized by the presence of amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitronicotinaldehyde typically involves the nitration of 4-amino-nicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as the nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-nitronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

4-Amino-5-nitronicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-nitronicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.

Comparison with Similar Compounds

  • 4-Amino-3-nitropyridine
  • 4-Amino-2-nitrobenzaldehyde
  • 5-Amino-2-nitrobenzaldehyde

Comparison: 4-Amino-5-nitronicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it offers a different reactivity profile and potential for novel applications.

Properties

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

4-amino-5-nitropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5N3O3/c7-6-4(3-10)1-8-2-5(6)9(11)12/h1-3H,(H2,7,8)

InChI Key

XUOWSMVAAKJHMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])N)C=O

Origin of Product

United States

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